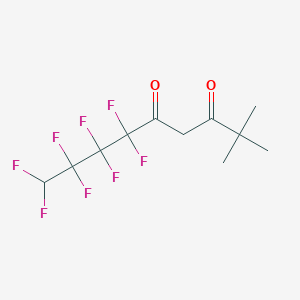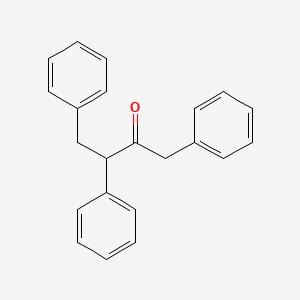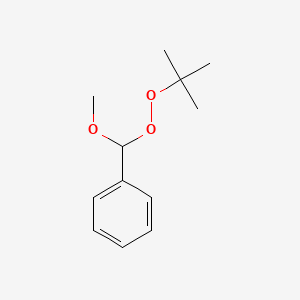
1,11-Bis(5-methylfuran-2-yl)undecane-3,6,9-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,11-Bis(5-methylfuran-2-yl)undecane-3,6,9-trione is a complex organic compound characterized by its unique structure, which includes two 5-methylfuran groups attached to an undecane backbone with three ketone functionalities at positions 3, 6, and 9
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,11-Bis(5-methylfuran-2-yl)undecane-3,6,9-trione typically involves the coupling of furfuryl alcohol derivatives. One method involves the catalyst-free synthesis from biomass-based furfuryl alcohols in the presence of water and air. This method is environmentally friendly and offers a high yield of bis(5-methylfuran-2-yl)methane derivatives .
Industrial Production Methods
Industrial production of this compound can be scaled up using similar catalyst-free methods, ensuring a green and cost-effective approach. The use of biomass resources as starting materials makes this method sustainable and economically viable .
Analyse Des Réactions Chimiques
Types of Reactions
1,11-Bis(5-methylfuran-2-yl)undecane-3,6,9-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The furan rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the furan rings.
Applications De Recherche Scientifique
1,11-Bis(5-methylfuran-2-yl)undecane-3,6,9-trione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of biodiesel and other biofuels.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,11-Bis(5-methylfuran-2-yl)undecane-3,6,9-trione involves its interaction with various molecular targets. The compound’s furan rings and ketone groups allow it to participate in multiple chemical pathways, including free radical decarboxylation and nucleophilic addition reactions . These interactions can lead to the formation of reactive intermediates that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,5’-(Butane-1,1-diyl)bis(2-methylfuran)
- 5,5’-(Furan-2-ylmethylene)bis(2-methylfuran)
- 5,5’-(Cyclohexane-1,1-diyl)bis(2-methylfuran)
- 5,5-Bis(5-methylfuran-2-yl)pentan-2-one
- Tris(5-methylfuran-2-yl)methane
Uniqueness
1,11-Bis(5-methylfuran-2-yl)undecane-3,6,9-trione is unique due to its undecane backbone with three ketone functionalities, which provides it with distinct chemical properties and reactivity compared to other similar compounds
Propriétés
Numéro CAS |
62619-59-4 |
|---|---|
Formule moléculaire |
C21H26O5 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
1,11-bis(5-methylfuran-2-yl)undecane-3,6,9-trione |
InChI |
InChI=1S/C21H26O5/c1-15-3-11-20(25-15)13-9-18(23)7-5-17(22)6-8-19(24)10-14-21-12-4-16(2)26-21/h3-4,11-12H,5-10,13-14H2,1-2H3 |
Clé InChI |
YFMIQLVZQGXKBH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)CCC(=O)CCC(=O)CCC(=O)CCC2=CC=C(O2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3'-Dioxa-6,6'-spirobi[bicyclo[3.1.0]hexane]-2,2',4,4'-tetrone](/img/structure/B14514810.png)





![9,10,10-Tris[4-(trifluoromethyl)phenyl]-9,10-dihydrophenanthren-9-OL](/img/structure/B14514846.png)


![4,4'-(Propane-2,2-diyl)bis[2,6-bis(2,4,4-trimethylpentan-2-yl)phenol]](/img/structure/B14514865.png)
![6-{[(Pyridin-4-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14514870.png)


